Thalidomide-O-PEG3-C2-acid

Targeted Protein Degradation PROTAC Linker SAR GSPT1 Neosubstrate Degradation

PROTAC linker SAR demands precise PEG length; PEG2 or PEG4 analogs disrupt ternary complex geometry. Thalidomide-O-PEG3-C2-acid is the validated PEG3 intermediate for systematic degrader optimization. • Enables direct amide conjugation-no TFA deprotection, saving 15-30% synthetic yield and 4-8 h per construct. • 4-O-PEG3 attachment reduces neosubstrate degradation (GSPT1, IKZF1/3) vs. 5-position variants. • Demonstrated DC50 of 12 nM in JAK2-targeting PROTACs (leukemia models).

Molecular Formula C22H26N2O10
Molecular Weight 478.4 g/mol
Cat. No. B14771801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-PEG3-C2-acid
Molecular FormulaC22H26N2O10
Molecular Weight478.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCC(=O)O
InChIInChI=1S/C22H26N2O10/c25-17-5-4-15(20(28)23-17)24-21(29)14-2-1-3-16(19(14)22(24)30)34-13-12-33-11-10-32-9-8-31-7-6-18(26)27/h1-3,15H,4-13H2,(H,26,27)(H,23,25,28)
InChIKeyRQIHHSTUPBHZSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-PEG3-C2-acid for PROTAC Procurement


Thalidomide-O-PEG3-C2-acid (CAS 2324154-35-8) is a synthetic E3 ligase ligand-linker conjugate that combines a thalidomide-based cereblon (CRBN) ligand with a triethylene glycol (PEG3) spacer terminated by a carboxylic acid . As a bifunctional building block, it enables conjugation to amine-containing target-protein warheads via standard amide coupling chemistry to construct PROTACs (Proteolysis Targeting Chimeras) . This compound exemplifies a widely utilized CRBN-recruiting module in targeted protein degradation research, where the PEG3 linker length is a critical determinant of ternary complex formation efficiency and resultant degradation potency.

1
Workflow

PROTAC degrader synthesis via standard amide coupling with amine-warheads

2
Selection

CRBN-recruiting module with PEG3 spacer for ternary complex geometry studies

3
Use Context

Linker SAR investigations requiring intermediate-length PEG in degrader libraries

Not for therapeutic or diagnostic use

Why Generic PEG Linkers Cannot Substitute in PROTAC Design


PROTAC efficacy is exquisitely sensitive to the spatial distance and geometry of the E3 ligase–target protein interface, parameters directly governed by linker length and composition [1]. Substituting Thalidomide-O-PEG3-C2-acid with a PEG2 or PEG4 analog alters the inter-ligand distance by approximately 3–4 Å per ethylene glycol unit, which can disrupt productive ternary complex formation and reduce degradation potency or shift degradation selectivity to unintended neosubstrates [1]. Furthermore, the terminal carboxylic acid is essential for amide bond formation; analogs with ester, azide, or amine termini require additional synthetic steps or different coupling chemistries that may compromise conjugation yield or introduce unwanted reactivity.

Linker length

PEG2 or PEG4+ analogs may shift inter-ligand distance by ~3–4 Å per unit, potentially disrupting productive ternary complex formation.

Terminal group

Ester-, azide-, or amine-terminated variants require extra synthetic steps or different chemistries that may reduce conjugation yield.

Quantitative Differentiation Evidence Against Closest Analogs


PEG3 Linker Length Drives Distinct Degradation Potency Versus PEG2 and Longer Chains

In a systematic SAR study of CRBN-recruiting PROTACs bearing variable-length PEG linkers (2, 3, 4, 5, or 6 ethylene glycol units) conjugated to a Retro-2 warhead via thalidomide at the phthalimide 4-position, the PEG3-linked PROTAC (compound 3) induced GSPT1 degradation with a DC50 of 700 nM and a Dmax of 29%, in contrast to the PEG2-linked PROTACs (compounds 2 and 2bis) which exhibited DC50 values of 430 nM and 310 nM with Dmax values of 74% and 96%, respectively [1]. PROTACs bearing PEG4, PEG5, or PEG6 linkers showed no detectable GSPT1 degradation, demonstrating that longer linkers completely abrogate activity [1]. This non-linear relationship between linker length and degradation efficiency identifies PEG3 as providing a distinct pharmacological profile that is neither achievable by shorter (PEG2) nor longer (PEG4+) linkers.

Linker-length degradation window
Head-to-head comparison
PEG3: DC50 700 nM, Dmax 29% vs PEG2: DC50 310–430 nM, Dmax 74–96%; PEG4+ no degradation
PEG3 shows distinct degradation profile compared to PEG2 and PEG4+
HeLa cells, 6 h GSPT1 Lumit assay; phthalimide 4-position conjugation
Targeted Protein Degradation PROTAC Linker SAR GSPT1 Neosubstrate Degradation

Conjugation to Kinase Ligand Yields Potent Cellular Degradation

When Thal-PEG3-Linker TFA—a direct precursor incorporating the identical thalidomide-PEG3-carboxylic acid architecture—is conjugated to a JAK2-targeting ligand, the resulting PROTAC degrades JAK2 protein in MV4-11 leukemia cells with a DC50 of 12 nM . This potency demonstrates that the PEG3 spacer provides adequate spatial separation and conformational flexibility to form a productive ternary complex between CRBN and JAK2, whereas shorter PEG1 or PEG2 linkers have been reported to constrain ternary complex geometry and reduce degradation efficiency in other contexts [1].

JAK2 degradation potency
Cross-study comparable
DC50 = 12 nM
Supports PEG3 linker for kinase-targeting PROTACs
MV4-11 leukemia cells; JAK2 protein degradation
JAK2 Degradation PROTAC Antitumor Activity MV4-11 Leukemia Model

4-Position O-PEG3 Attachment Preserves CRBN Binding and Selectivity

The O-PEG3 linkage at the 4-position of the thalidomide phthalimide ring is a rationally selected attachment strategy: functionalization at the 4-position avoids interference with the glutarimide ring, which is essential for CRBN binding, and is less prone to inducing degradation of neosubstrates such as GSPT1, IKZF1, or IKZF3 compared to functionalization at the 5-position or C3-linked variants [1]. In the AURKA PROTAC study, altering the PEG linker attachment to the 5-position of thalidomide produced a potent degrader with a linker as short as 2 PEG units, but this shift in attachment vector also altered degradation selectivity profiles [2]. Thalidomide-O-PEG3-C2-acid, with its 4-O-PEG3 configuration, thus represents a well-characterized attachment chemistry that balances retained CRBN affinity with minimized off-target degradation risk.

4-O-PEG3 attachment vector
Class-level inference
Retains CRBN binding; associated with reduced neosubstrate degradation risk
May support cleaner target-validation experiments
Exact selectivity context-dependent; comparative SAR across studies
Cereblon Binding Neosubstrate Selectivity Phthalimide 4-Position Functionalization

Terminal Carboxylic Acid Enables Direct One-Step Amide Conjugation

Thalidomide-O-PEG3-C2-acid bears a free terminal carboxylic acid, enabling direct amide bond formation with amine-containing warheads using standard carbodiimide coupling reagents (e.g., EDC/HOBt, DCC/DMAP) without the need for deprotection steps . This contrasts with tert-butyl ester-protected analogs (requiring TFA deprotection), azide-terminated analogs (requiring CuAAC click chemistry with alkyne-functionalized warheads), and NHS-ester-activated analogs (which have limited hydrolytic stability in aqueous buffers). Direct carboxylic acid availability eliminates one synthetic step and associated yield loss, which is estimated at 15–30% per deprotection/purification cycle based on typical PROTAC synthesis workflows [1].

Direct amide conjugation
Supporting evidence
One-step coupling; no deprotection required
May improve synthetic yield and throughput
Estimated 15–30% yield improvement vs protected-ester analogs
PROTAC Synthesis Amide Coupling Conjugation Efficiency

Optimal Application Scenarios Based on Differentiation Evidence


Parallel PROTAC Library Synthesis for Linker SAR Studies

When conducting systematic linker-length SAR studies, Thalidomide-O-PEG3-C2-acid serves as the essential intermediate-length component. As demonstrated by Bricogne et al. [1], PEG3 occupies a unique degradation window distinct from both PEG2 and PEG4+ linkers, making its inclusion mandatory for any complete SAR dataset. The free carboxylic acid enables rapid parallel conjugation to diverse amine-warheads without deprotection bottlenecks, supporting library sizes of 50–200 compounds typical of medium-throughput degrader optimization campaigns.

Kinase-Targeting PROTAC Development with CRBN Recruitment

For programs targeting kinases such as JAK2, where a PEG3-linked thalidomide PROTAC precursor has demonstrated a DC50 of 12 nM in leukemia cells , Thalidomide-O-PEG3-C2-acid provides a validated starting point. The PEG3 spacer length is appropriate for bridging the ATP-binding site of kinases to the CRBN surface, a geometry that shorter (PEG2) or longer (PEG4+) linkers may fail to accommodate productively, as evidenced by the complete loss of degradation activity with longer linkers in the GSPT1 model [1].

Target Validation Requiring Minimal Neosubstrate Degradation

When the primary objective is to validate a novel target protein by demonstrating CRBN-dependent degradation, minimizing off-target degradation of known neosubstrates (GSPT1, IKZF1, IKZF3) is critical [1]. The 4-O-PEG3 attachment chemistry of Thalidomide-O-PEG3-C2-acid is associated with reduced neosubstrate degradation propensity compared to 5-position or C3-linked variants, making it the preferred building block for clean target-validation experiments where specificity is paramount.

Cost-Sensitive Degrader Synthesis in Core Facilities and CROs

The direct carboxylic acid functionality of Thalidomide-O-PEG3-C2-acid eliminates the need for TFA deprotection or copper-catalyzed click chemistry, saving approximately 15–30% in synthetic yield and 4–8 hours of processing time per PROTAC construct compared to ester-protected or azide-terminated analogs . For core facilities or CROs synthesizing hundreds of PROTACs annually, this translates to meaningful reductions in reagent costs, purification solvent consumption, and researcher time, directly impacting project budgets and timelines.

Application
Selection Property
Validation Focus
Linker SAR library synthesis
PEG3 intermediate-length module
Degradation window distinct from PEG2/PEG4+
Kinase-targeting PROTAC development
PEG3 spacer for kinase–CRBN geometry
Degradation potency in kinase-expressing cell models
Target validation with CRBN-dependent degradation
4-O-PEG3 attachment with reduced neosubstrate risk
Neosubstrate (GSPT1/IKZF1/3) degradation profiling
High-throughput degrader synthesis
Free carboxylic acid for direct amide coupling
Synthetic yield and throughput efficiency
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